N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-1-carboxamide
Description
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-1-carboxamide is a structurally complex molecule featuring a naphthalene carboxamide core linked via an ethyl chain to a 4-methyl-1,3-thiazole ring substituted with a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-16-23(31-25(27-16)18-11-12-21(29-2)22(15-18)30-3)13-14-26-24(28)20-10-6-8-17-7-4-5-9-19(17)20/h4-12,15H,13-14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTWHANIWZBNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 4-methylthiazole, and naphthalene-1-carboxylic acid. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the thiazole ring through condensation of 3,4-dimethoxybenzaldehyde with a suitable thioamide.
Coupling Reactions: Coupling of the thiazole derivative with naphthalene-1-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Amidation: Formation of the carboxamide linkage under mild conditions, often using amine derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and optoelectronic devices.
Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide vs. Carboxamide Linkages
Key Example 1:
- Compound: N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide Molecular Formula: C₂₁H₂₃FN₂O₅S₂ Molecular Weight: 466.55 g/mol Key Features: Replaces the naphthalene carboxamide with a sulfonamide group; introduces a fluorine atom and methoxy group on the benzene ring.
Key Example 2:
- Compound: N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide
Heterocyclic Core Variations
Key Example 3:
- Compound: 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate
- Molecular Formula: C₂₁H₁₈O₂N₄S
- Molecular Weight: 390 g/mol
- Key Features: Replaces the thiazole ring with a 1,3,4-oxadiazole core; substitutes the ethyl linker with a carbothioate group.
- Significance: Oxadiazoles are electron-deficient heterocycles that enhance metabolic resistance and binding affinity in some drug candidates compared to thiazoles .
Key Example 4:
- Compound: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Molecular Formula: Not explicitly stated (benzimidazole core). Key Features: Benzimidazole replaces thiazole; retains the 3,4-dimethoxyphenyl group and introduces a propyl chain. Significance: Benzimidazoles are privileged scaffolds in kinase and protease inhibition, suggesting divergent biological targets compared to thiazole-containing analogs .
Substituent Effects on Aromatic Moieties
Key Example 5:
- Compound: 1-Naphthalenesulfonamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(dimethylamino)- Molecular Formula: C₂₂H₂₆N₂O₄S Molecular Weight: 414 g/mol Key Features: Dimethylamino substitution on naphthalene vs. carboxamide in the target compound. Significance: Electron-donating groups like dimethylamino may enhance π-π stacking interactions or alter pharmacokinetic profiles .
Structural and Functional Comparison Table
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, as well as structure-activity relationships (SAR) that influence its efficacy.
Antimicrobial Activity
The compound has shown promising results in inhibiting various bacterial strains. In a study evaluating ring-substituted naphthalene-1-carboxanilides, several derivatives exhibited significant antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis, demonstrating two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin . The structure of the compounds was critical in determining their effectiveness; for instance, modifications in the thiazole and naphthalene moieties significantly influenced their lipophilicity and electron-withdrawing properties, which are essential for their antimicrobial action .
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The anticancer potential of thiazole derivatives has been well documented. Thiazole-containing compounds have been evaluated for their cytotoxicity against various cancer cell lines. For instance, studies have shown that certain thiazole derivatives exhibit IC50 values comparable to established anticancer drugs like doxorubicin . The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxic activity, suggesting that structural modifications can enhance therapeutic efficacy .
Case Study: Cytotoxicity Evaluation
In a recent evaluation of thiazole-naphthalene derivatives, one compound demonstrated significant inhibition of tubulin polymerization with an IC50 value of 3.3 µM, outperforming colchicine (IC50 = 9.1 µM) . This highlights the potential of these compounds in cancer therapy by targeting microtubule dynamics.
Anti-inflammatory Activity
Naphthalene derivatives have also been investigated for their anti-inflammatory properties. Compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway . The ability to modulate these pathways suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives. Key factors influencing activity include:
- Lipophilicity : Higher lipophilicity often correlates with increased biological activity up to an optimal point, beyond which it may hinder efficacy due to poor solubility or increased toxicity .
- Electron-Withdrawing Groups : The presence and position of electron-withdrawing groups on the aromatic rings significantly affect the compound's reactivity and interaction with biological targets .
Table 2: Structure-Activity Relationship Insights
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic experimental design. For example, Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent ratios, catalyst concentration) influencing yield. Flow chemistry techniques, as demonstrated in the synthesis of structurally similar compounds, enable precise control over reaction conditions (e.g., residence time, mixing efficiency) to enhance reproducibility . A stepwise approach includes:
Screening Variables : Use fractional factorial designs to prioritize key factors.
Response Surface Methodology : Map interactions between variables (e.g., pH and temperature).
Validation : Confirm optimized conditions with triplicate runs.
Table 1 : Example parameters for synthesis optimization (based on flow-chemistry protocols):
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temp (°C) | 60–120 | 90 |
| Solvent Ratio | 1:1–1:3 | 1:2 (DMF:H₂O) |
| Catalyst Loading | 1–5 mol% | 3 mol% |
Basic Question: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
A multi-technique approach ensures accurate structural confirmation:
- ¹H/¹³C NMR : Assign proton environments (e.g., naphthalene aromatic signals at δ 7.5–8.5 ppm) and verify substituents like methoxy groups (δ ~3.8 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and thiazole ring vibrations (C-S-C at ~680 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry or regioselectivity .
Advanced Question: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., rotamerism) or crystal-packing effects. To address this:
Variable Temperature NMR : Probe conformational changes by acquiring spectra at 25°C to -40°C.
DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
Synchrotron XRD : High-resolution X-ray data can clarify solid-state configurations that differ from solution-phase structures.
For example, methoxy group orientations in the 3,4-dimethoxyphenyl moiety may exhibit fluxionality in solution but fixed positions in crystals .
Basic Question: What storage conditions are critical for maintaining compound stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis risks .
- Temperature : Store at -20°C for long-term stability; avoid repeated freeze-thaw cycles.
- Incompatibilities : Avoid contact with strong acids/bases or oxidizing agents, which may degrade the thiazole ring .
Advanced Question: How can computational modeling predict biological activity or binding mechanisms?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., kinase enzymes) using the compound’s 3D structure. Key steps:
- Prepare ligand (compound) and receptor (protein) files.
- Define binding pockets based on catalytic sites.
- Score binding affinities (ΔG) to prioritize leads.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Corrogate structural features (e.g., methoxy groups) with bioactivity data from analogs .
Basic Question: What chromatographic methods are effective for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column with gradient elution (e.g., 50%–90% acetonitrile in H₂O + 0.1% TFA). Monitor at 254 nm for aromatic absorption.
- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress.
- LC-MS : Combine retention time data with mass confirmation to detect impurities (e.g., de-methylated byproducts) .
Advanced Question: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
Discrepancies often stem from pharmacokinetic factors. Mitigation strategies:
ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 cells).
Prodrug Design : Modify carboxamide groups to enhance bioavailability.
Toxicokinetics : Compare plasma exposure (AUC) and tissue distribution in rodent models .
Basic Question: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .
Advanced Question: What strategies validate target engagement in cellular assays?
Methodological Answer:
- Chemical Proteomics : Use photoaffinity labeling or click chemistry to tag the compound and identify binding partners.
- Thermal Shift Assays : Monitor protein melting shifts (ΔTm) via SYPRO Orange dye to confirm stabilization upon binding.
- CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. target gene-KO cell lines .
Basic Question: How to troubleshoot low solubility in aqueous buffers?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity.
- pH Adjustment : Ionize the carboxamide group (pKa ~3–4) by preparing sodium salts in mildly basic buffers (pH 7.4–8.0).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
